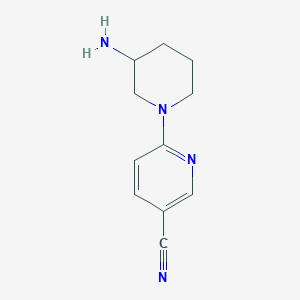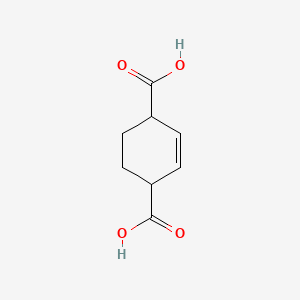![molecular formula C14H16ClN5O B8486083 N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide](/img/structure/B8486083.png)
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide
概要
説明
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a chlorine atom and a methyl group, linked to a tetrahydroindazole carboxamide moiety. Its intricate structure suggests potential utility in medicinal chemistry and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyrazine under palladium catalysis . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
科学的研究の応用
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it might inhibit certain kinases, leading to downstream effects on cellular signaling pathways .
類似化合物との比較
Similar Compounds
- N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine hydrochloride
- N-((3-chloropyrazin-2-yl)methyl)propan-2-amine hydrochloride
Uniqueness
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide is unique due to its specific combination of a chloropyrazine moiety with a tetrahydroindazole carboxamide structure. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C14H16ClN5O |
|---|---|
分子量 |
305.76 g/mol |
IUPAC名 |
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide |
InChI |
InChI=1S/C14H16ClN5O/c1-20-12-4-2-3-9(10(12)7-19-20)14(21)18-8-11-13(15)17-6-5-16-11/h5-7,9H,2-4,8H2,1H3,(H,18,21) |
InChIキー |
KXQMGDDMVIRDJJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=N1)C(CCC2)C(=O)NCC3=NC=CN=C3Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B8486011.png)
![{[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene](/img/structure/B8486013.png)


![Pyridine,2-methyl-3-[1-[4-(methylsulfonyl)phenyl]-4-(trifluoromethyl)-1h-imidazol-2-yl]-](/img/structure/B8486036.png)

![1-[4-(4-Methoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B8486062.png)





![4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl-3-(1H-tetrazol-5-yl)-](/img/structure/B8486095.png)
